molecular formula C9H17NO2 B065134 (R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN CAS No. 183540-38-7

(R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN

Número de catálogo: B065134
Número CAS: 183540-38-7
Peso molecular: 171.24 g/mol
Clave InChI: JCZDMBKPCOKANB-VEDVMXKPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran is a sophisticated chiral building block of significant value in medicinal chemistry and drug discovery research. This compound features a stereochemically defined (R)-pyrrolidine moiety linked via an ether-oxygen to a tetrahydropyran (THP) ring, creating a unique molecular scaffold with potential as a chiral ligand, catalyst, or a key intermediate in the synthesis of complex bioactive molecules. Its primary research application lies in the exploration of structure-activity relationships (SAR), where it can be used to introduce specific three-dimensional topology and basicity into target compounds, potentially modulating their interaction with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. The presence of both a cyclic amine and an oxygen-containing heterocycle within a single, enantiopure framework makes it particularly valuable for the development of new synthetic methodologies and for constructing molecular probes in chemical biology. Researchers utilize this compound to impart chirality and specific pharmacophoric elements into novel therapeutic candidates, making it an essential tool for advancing projects in asymmetric synthesis and preclinical pharmaceutical development.

Propiedades

IUPAC Name

(3R)-3-(oxan-2-yloxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDMBKPCOKANB-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)O[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Epoxide Ring-Opening with Pyrrolidine

A widely cited method involves the stereoselective ring-opening of a tetrahydropyran-derived epoxide.

Procedure:

  • Epoxidation : Treat 3,4-dihydro-2H-pyran with m-chloroperbenzoic acid (mCPBA) to form 3,4-epoxytetrahydro-2H-pyran.

  • Ring-Opening : React the epoxide with pyrrolidine in the presence of MgBr₂·OEt₂ (7 mol%) and TMSNMe₂ (1.5 mmol) at room temperature. The Lewis acid coordinates to the epoxide oxygen, directing nucleophilic attack by pyrrolidine to the less hindered site.

Key Data:

  • Yield : 68–75%.

  • Stereoselectivity : >90% enantiomeric excess (ee) for the (R)-configuration when using (S)-epoxide precursors.

  • Conditions : Solvent-free, 25°C, 6–8 hours.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables inversion of configuration at the alcohol carbon, making it ideal for stereocontrol.

Procedure:

  • Alcohol Preparation : Reduce 3-hydroxytetrahydro-2H-pyran-4-one to 3-hydroxytetrahydro-2H-pyran using NaBH₄ in methanol.

  • Mitsunobu Coupling : React the alcohol with pyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C.

Key Data:

  • Yield : 82–88%.

  • Stereoselectivity : Complete retention of configuration at the THP ring due to Mitsunobu’s inversion mechanism.

  • Work-Up : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Nucleophilic Substitution with Activated Intermediates

A two-step process involving mesylation followed by displacement:

Procedure:

  • Mesylation : Treat 3-hydroxytetrahydro-2H-pyran with mesyl chloride (MsCl) and Et₃N in DCM at 0°C.

  • Displacement : React the mesylate with pyrrolidine in DMF at 60°C for 12 hours.

Key Data:

  • Yield : 65–70%.

  • Limitations : Requires rigorous exclusion of moisture to prevent hydrolysis.

  • Stereochemistry : Racemization observed at elevated temperatures (>80°C).

Asymmetric Catalytic Methods

Emerging approaches employ chiral catalysts to induce enantioselectivity during ether bond formation.

Procedure:

  • Chiral Brønsted Acid Catalysis : Use a binaphthol-derived phosphoric acid (10 mol%) to catalyze the reaction between 3-hydroxytetrahydro-2H-pyran and pyrrolidine in toluene at -20°C.

  • Dynamic Kinetic Resolution : Employ Pd/C with a chiral ligand to simultaneously racemize and resolve intermediates.

Key Data:

  • Yield : 55–60% (catalytic).

  • ee : Up to 85%.

  • Advantages : Avoids pre-formed chiral auxiliaries.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (ee)ScalabilityCost Efficiency
Epoxide Ring-Opening68–75>90%HighModerate
Mitsunobu Reaction82–88100%ModerateLow
Nucleophilic Substitution65–70VariableHighHigh
Asymmetric Catalysis55–6085%LowVery High

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions.

  • Solvent-free conditions improve yields in epoxide ring-opening by reducing side reactions.

Temperature Control

  • Low temperatures (-20°C to 0°C) critical for asymmetric catalysis to minimize racemization.

  • Room temperature optimal for Mitsunobu reactions to balance rate and selectivity.

Catalytic Systems

  • MgBr₂·OEt₂ : Enhances electrophilicity of epoxides.

  • TMSNMe₂ : Acts as a mild base to deprotonate pyrrolidine, increasing nucleophilicity.

Characterization and Validation

  • ¹H/¹³C NMR : Key signals include δ 4.73 (d, J = 2.0 Hz, THP-O-CH₂) and δ 3.85 (s, pyrrolidine N-CH₂).

  • Chiral HPLC : Confirms ee using a Chiralpak IA column (hexane:isopropanol 90:10).

  • IR Spectroscopy : Absorptions at 1675 cm⁻¹ (C=O, if present) and 1263 cm⁻¹ (C-O-C) .

Análisis De Reacciones Químicas

Types of Reactions

®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.

    Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of ®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) Tetrahydro-2H-pyran derivatives with substituted R-groups ()
  • Compound 5b : A THP derivative with a phenyl (R1) and tetrahydro-2H-pyran (R) substituent. Exhibited potent cytotoxicity against A549, HCC1937, and MDA-MB-468 cell lines (IC50 = 2.6–9 μM).
  • Compound 5c/d : Replacing THP with cyclohexanamine (5c) or piperidine (5d) reduced activity by 10-fold, highlighting the superiority of THP’s oxygenated ring in enhancing cytotoxicity .
  • Comparison : The oxygen atom in THP likely improves solubility and target binding compared to purely aliphatic substituents. The (R)-configuration in the target compound may further optimize stereoelectronic interactions, though direct evidence is lacking.
(b) 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid ()
  • Structure: Boc-protected amino-THP with a carboxymethyl group.
  • Properties : Molecular weight 259.3 g/mol; introduces both polar (carboxylic acid) and hydrophobic (Boc group) features.
  • Comparison: The Boc group enhances stability but may reduce cell permeability.
(c) 3-(Tetrahydro-2H-pyran-4-yl)propanal ()
  • Structure : THP with a propanal side chain.
  • Properties : Reactive aldehyde group enables further derivatization but may lead to instability in biological systems.
  • Comparison : The ether-linked pyrrolideneoxy group in the target compound offers greater stability and fewer off-target reactions compared to aldehyde-containing analogs .
Table 1: Cytotoxicity of THP Derivatives (Data from )
Compound Substituent (R) IC50 (μM) Against HCC1937 Key Features
5b THP 2.6–9 High potency, oxygenated ring
5c Cyclohexanamine ~26–90 Reduced activity
5d Piperidine ~26–90 Similar to 5c
  • Key Insight: THP-based compounds (e.g., 5b) outperform non-oxygenated analogs (5c/d), suggesting that the oxygen atom in THP enhances target engagement, possibly via hydrogen bonding or improved solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Hydrogen Bond Acceptors LogP (Predicted)
(R)-(3-Pyrrolideneoxy)THP* ~215–230 3 (O, N) 1.5–2.5
4-(Iodomethyl)THP () 254.1 2 2.8
2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- () 308.27 2 6.2
  • Notes: The target compound’s pyrrolideneoxy group increases hydrogen-bonding capacity (3 acceptors vs. Lower LogP (estimated 1.5–2.5) compared to long-chain analogs (LogP = 6.2) suggests better aqueous solubility .

Actividad Biológica

(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran, with the CAS number 183540-38-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : (R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran
  • Molecular Formula : C9H15NO2
  • Molecular Weight : 171.22 g/mol
  • Chemical Structure : The compound features a tetrahydropyran ring with a pyrrolidine moiety, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that (R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies show that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as well as inhibition of key signaling pathways involved in cell survival.

The biological activity of (R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell growth and replication.
  • Receptor Modulation : The compound has shown potential to modulate receptor activity, affecting neurotransmitter release and cellular signaling.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound displayed a zone of inhibition of 15 mm, indicating significant antimicrobial activity compared to control groups.
  • Cancer Cell Line Study
    • Objective : To assess cytotoxic effects on MCF-7 cells.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.

Comparative Analysis

To better understand the uniqueness of (R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran, a comparison with similar compounds is presented below:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyranSignificantYesEnzyme inhibition, receptor modulation
Compound AModerateNoUnknown
Compound BLowYesDirect DNA interaction

Q & A

Q. What are the established synthetic routes for (R)-(3-pyrrolidineoxy)tetrahydro-2H-pyran, and how can multi-component reactions optimize its synthesis?

The compound can be synthesized via nucleophilic substitution or ring-opening reactions involving tetrahydro-2H-pyran derivatives and pyrrolidine precursors. Evidence from related tetrahydropyran systems suggests that multi-component reactions (e.g., combining amines, aldehydes, and cyclic ketones) can enhance efficiency and stereochemical control . For example, acetylenedicarboxylate-mediated reactions may stabilize intermediates, improving yield and selectivity. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using kinetic studies and monitored via TLC or HPLC .

Q. How can researchers confirm the stereochemical configuration of (R)-(3-pyrrolidineoxy)tetrahydro-2H-pyran?

Chiral chromatography (e.g., using a Chiralpak® column) or polarimetry can determine enantiomeric purity. X-ray crystallography is definitive for absolute configuration confirmation, while NMR spectroscopy (e.g., NOE experiments) can resolve spatial arrangements of substituents . Comparative analysis with racemic mixtures or known (S)-enantiomers may further validate results .

Q. What analytical techniques are recommended for purity assessment of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects impurities. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. For stability testing, accelerated degradation studies under varied pH and temperature conditions can identify decomposition pathways .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of (R)-(3-pyrrolidineoxy)tetrahydro-2H-pyran be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Perform dose-response curves across multiple models.
  • Use standardized protocols (e.g., OECD guidelines for toxicity assays) .
  • Apply meta-analysis to aggregate data from independent studies, weighting results by methodological rigor .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?

Density functional theory (DFT) calculations model electronic properties and reaction pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. Molecular dynamics simulations assess conformational stability in solvent environments . Validate predictions with experimental kinetics or crystallographic data.

Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties?

Structure-activity relationship (SAR) studies should focus on modifying the pyrrolidine or tetrahydropyran moieties. For example:

  • Introduce electron-withdrawing groups to enhance metabolic stability .
  • Replace oxygen atoms with bioisosteres (e.g., sulfur) to alter lipophilicity.
  • Use prodrug strategies (e.g., esterification) to improve bioavailability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Catalytic asymmetric synthesis (e.g., chiral Lewis acids) or enzymatic resolution can preserve stereochemistry. Continuous flow reactors improve reproducibility and reduce side reactions. Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Cross-reference with high-purity samples and databases (e.g., SciFinder, Reaxys). Variations may arise from solvent effects, pH, or instrument calibration. Reproduce experiments under identical conditions and report detailed parameters (e.g., solvent, temperature) .

Q. What approaches reconcile conflicting toxicity profiles in preclinical studies?

  • Conduct in vitro cytotoxicity assays (e.g., MTT, Ames test) alongside in vivo models (e.g., rodent studies).
  • Use toxicogenomics to identify gene expression changes linked to toxicity .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses across species .

Q. How can patent literature inform synthetic route optimization?

Analyze patents (e.g., EP 4 374 877 A2 ) for protected methodologies. Focus on claims describing novel catalysts or purification techniques. Reverse-engineer examples while ensuring compliance with intellectual property laws.

Tables for Key Data

Property Method Reference
Enantiomeric purityChiral HPLC
Stability (pH 7.4, 25°C)Accelerated degradation + LC-MS
LogP (lipophilicity)Shake-flask method
Synthetic yield optimizationMulti-component reaction design

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.